![molecular formula C17H14FN3O5S B2434107 [5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate CAS No. 442679-39-2](/img/structure/B2434107.png)
[5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate
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Description
[5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate is a chemical compound that has shown promising results in scientific research applications. This molecule is a pyrazole-based inhibitor that has been studied extensively for its potential use in treating various diseases. In
Scientific Research Applications
- The compound has shown promise as an anticancer agent. It acts as a reversible inhibitor of Bruton Kinase (BTK) , a nonreceptor tyrosine kinase crucial for B-cell-driven malignancies .
- Researchers have investigated its anti-inflammatory properties. The compound may modulate pathways such as p38MAPK and COX (cyclooxygenase), which play key roles in inflammation .
- PI3Kδ (phosphoinositide 3-kinase delta) is implicated in chronic obstructive pulmonary disease (COPD). The compound (S)-2-(1-(4-amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one has been identified as an effective selective PI3Kδ inhibitor for COPD treatment .
- Molecular docking studies suggest that the compound may interact with lanosterol 14α-demethylase (CYP51) , a target for clinically used azole antifungals .
- While not directly related to biological activity, pyrazole derivatives find use in supramolecular chemistry and polymer applications .
Anticancer Properties
Anti-Inflammatory Activity
PI3Kδ Inhibition for COPD
Antifungal Potential
Supramolecular Chemistry and Polymer Applications
Industrial and Agricultural Applications
properties
IUPAC Name |
[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S/c1-25-11-6-8-12(9-7-11)27(23,24)21-15(19)10-16(20-21)26-17(22)13-4-2-3-5-14(13)18/h2-10H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWWWUOUJEZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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